molecular formula C7H11NO4 B3194477 4-Acetylmorpholine-2-carboxylic acid CAS No. 848601-09-2

4-Acetylmorpholine-2-carboxylic acid

Cat. No. B3194477
CAS RN: 848601-09-2
M. Wt: 173.17 g/mol
InChI Key: ZRKDVLAKXLCMKC-UHFFFAOYSA-N
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Description

4-Acetylmorpholine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Acetylmorpholine-2-carboxylic acid consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring are an acetyl group (CH3CO-) and a carboxylic acid group (COOH) .


Chemical Reactions Analysis

Carboxylic acids, like 4-Acetylmorpholine-2-carboxylic acid, can undergo a variety of reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 4-Acetylmorpholine-2-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

4-Acetylmorpholine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 173.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical databases or safety data sheets.

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

  • Carboxylic acid derivatives, including morpholine derivatives, have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds are characterized by their spectroscopic properties and have potential applications in developing new antimicrobial agents. The DNA interactions of these molecules have been analyzed, highlighting their potential in studying molecular interactions and designing drugs targeting specific DNA sequences (Ö. Tamer et al., 2018).

Gas Absorption Properties

  • Morpholine derivatives are investigated for their solubility and absorption properties, especially in capturing harmful gases like H2S. These studies are crucial for environmental applications, such as gas purification and emission control. The physical and chemical behaviors of these compounds under different conditions provide valuable insights for designing efficient gas absorption systems (Tianxiang Zhao et al., 2018).

Synthetic Chemistry and Drug Development

  • Research on morpholine and carboxylic acid derivatives has contributed significantly to synthetic chemistry, offering pathways to synthesize various pharmacologically active compounds. These studies not only enhance our understanding of chemical reactions but also aid in the development of novel drugs with potential applications in treating diseases (Jing-Hai Jin et al., 2018).

Mechanisms of Photorelease of Carboxylic Acids

  • The study of photorelease mechanisms of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content provides insights into the controlled release of carboxylic acids. Such research is vital for developing photoresponsive materials, which have applications in drug delivery systems and the development of responsive sensors (James Morrison et al., 2002).

Enzyme Mimics for Biosensors

  • Hydrazone molecules are explored as mimics for acetylcholinesterase, aiming to develop disposable biosensors for pesticide detection. This innovative approach seeks to replace the enzyme with a low-cost molecule that mimics its behavior, paving the way for affordable and disposable sensors for environmental monitoring and public health (Livia F. Sgobbi et al., 2013).

Safety and Hazards

4-Acetylmorpholine-2-carboxylic acid is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-acetylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKDVLAKXLCMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylmorpholine-2-carboxylic acid

CAS RN

848601-09-2
Record name 4-acetylmorpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenylmethyl 4-acetyl-2-morpholinecarboxylate (313 mg, 1.189 mmol) was dissolved in ethanol (5 ml) and hydrogenated at 30 bar on H-Cube using 10% palladium on carbon. The mixture was blown to dryness under a stream of nitrogen to give the starting material. The starting material was dissolved in ethanol (5 ml) and hydrogenated at 50 bar on H-Cube using10% palladium on carbon. The mixture was blown to dryness under a stream of nitrogen to give the title compound (50 mg) as a colourless oil.
Name
Phenylmethyl 4-acetyl-2-morpholinecarboxylate
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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